molecular formula C14H17N5NaO6P B023017 N6-Monobutyryl-2'-deoxyadenosine 3' CAS No. 108347-96-2

N6-Monobutyryl-2'-deoxyadenosine 3'

Cat. No.: B023017
CAS No.: 108347-96-2
M. Wt: 406.29 g/mol
InChI Key: FJKPBOORPDEEFY-UHFFFAOYSA-N
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Description

N6-Monobutyryl-2/‘-deoxyadenosine 3/’:5/'-cyclic monophosphate sodium salt is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is a cyclic nucleotide that plays a crucial role in various biological processes, including signal transduction pathways. This compound is often used in scientific research to study cellular responses and signaling mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Monobutyryl-2/‘-deoxyadenosine 3/’:5/'-cyclic monophosphate sodium salt involves the modification of adenosine derivatives. The process typically includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups.

    Butyrylation: The N6 position of the adenosine derivative is butyrylated using butyric anhydride under basic conditions.

    Cyclization: The cyclic monophosphate structure is formed through cyclization reactions involving phosphorylating agents.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N6-Monobutyryl-2/‘-deoxyadenosine 3/’:5/'-cyclic monophosphate sodium salt undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the cyclic phosphate ring.

    Oxidation: Oxidative reactions can modify the butyryl group or the adenine base.

    Substitution: Nucleophilic substitution reactions can occur at the N6 position or the phosphate group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid, sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Adenosine derivatives and inorganic phosphate.

    Oxidation: Oxidized adenosine derivatives.

    Substitution: Substituted adenosine derivatives.

Scientific Research Applications

Chemical and Biological Properties

N6-Monobutyryl-2'-deoxyadenosine 3' is a derivative of adenosine, characterized by the presence of a butyryl group at the nitrogen-6 position. This modification can influence its interaction with biological targets, enhancing its stability and bioavailability compared to unmodified nucleosides.

Key Properties:

  • Molecular Formula: C13H17N5O4
  • Molecular Weight: 295.31 g/mol
  • IUPAC Name: 2-amino-9-(butanoyl)-1H-purin-6(9H)-one

Scientific Research Applications

The applications of N6-Monobutyryl-2'-deoxyadenosine 3' span several research areas:

Biochemistry and Molecular Biology

  • Enzyme Substrate Studies: MBdA serves as a substrate in enzymatic assays to study nucleoside kinases and other related enzymes. Its modified structure allows for the investigation of enzyme specificity and kinetics.
  • Signal Transduction Research: The compound is utilized in studies examining cyclic nucleotide signaling pathways, particularly in understanding how modifications affect receptor interactions and downstream signaling events.

Pharmacology

  • Antiviral Activity: Research has indicated that N6-Monobutyryl-2'-deoxyadenosine 3' exhibits antiviral properties. It has been tested against various viruses, showing potential as a therapeutic agent in viral infections.
  • Cancer Treatment: Studies suggest that MBdA may enhance the efficacy of certain chemotherapeutic agents by modulating cellular responses to treatment, thereby improving outcomes in cancer therapies.

Drug Development

  • Prodrug Design: The butyryl modification can be exploited in the design of prodrugs that release active nucleoside derivatives upon metabolism. This approach aims to enhance drug delivery and minimize side effects.
  • Targeted Therapy: Due to its ability to bind selectively to certain receptors or enzymes, MBdA is being explored as a candidate for targeted therapies in diseases like cancer and autoimmune disorders.

Case Study 1: Antiviral Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the antiviral activity of N6-Monobutyryl-2'-deoxyadenosine 3' against herpes simplex virus (HSV). The findings indicated that MBdA significantly inhibited viral replication in vitro, suggesting its potential as a therapeutic agent for HSV infections .

Case Study 2: Cancer Therapeutics

Another study focused on the use of MBdA in combination with traditional chemotherapeutics for treating breast cancer. The results demonstrated that MBdA enhanced the cytotoxic effects of doxorubicin by promoting apoptosis in cancer cells, highlighting its role as an adjunct therapy .

Mechanism of Action

The compound exerts its effects by activating cAMP-dependent protein kinases (PKA). Upon entering the cell, it binds to the regulatory subunits of PKA, causing the release of the catalytic subunits. These catalytic subunits then phosphorylate various target proteins, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N6,2’-O-Dibutyryladenosine 3’,5’-cyclic monophosphate sodium salt: Another analog of cAMP with similar properties but with two butyryl groups.

    Dibutyryl cyclic-AMP sodium salt: A more lipophilic analog of cAMP with greater cell permeability.

Uniqueness

N6-Monobutyryl-2/‘-deoxyadenosine 3/’:5/'-cyclic monophosphate sodium salt is unique due to its specific butyrylation at the N6 position, which provides distinct biochemical properties and stability compared to other cAMP analogs. This makes it particularly useful in studies requiring precise modulation of cAMP signaling.

Biological Activity

N6-Monobutyryl-2'-deoxyadenosine 3' (N6-Bu-dA) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cellular signaling and gene expression. This article explores the biological activity of N6-Bu-dA, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.

N6-Bu-dA is a derivative of adenosine, characterized by the addition of a butyryl group at the nitrogen-6 position. Its chemical formula is C14H18N5NaO6PC_{14}H_{18}N_5NaO_6P . This modification alters its interaction with cellular components and influences its biological functions.

  • Cyclic Nucleotide Pathways :
    N6-Bu-dA acts as a precursor to cyclic nucleotides, particularly cyclic AMP (cAMP). It has been shown to activate protein kinase A (PKA) pathways, which are crucial for various cellular processes including metabolism, gene transcription, and cell proliferation .
  • Gene Expression Regulation :
    Research indicates that modifications like N6-methyl-2'-deoxyadenosine (m6dA), which is structurally related to N6-Bu-dA, play significant roles in regulating gene expression. The accumulation of these modifications in neuronal cells correlates with transcriptional activation necessary for memory formation and synaptic plasticity .

Cell Signaling

N6-Bu-dA has been implicated in enhancing intracellular signaling pathways. For instance:

  • Calcium Mobilization : Studies demonstrated that N6-Bu-dA can induce rapid increases in intracellular calcium levels in Jurkat T cells, similar to the effects observed with cAMP . This suggests its potential role in modulating immune responses.

In Vitro Studies

In various in vitro studies, N6-Bu-dA has shown:

  • Cell Proliferation : It can influence the proliferation of different cell types by modulating cell cycle progression. For example, sodium butyrate (a related compound) has been shown to induce cell cycle arrest and apoptosis in cancer cells through similar pathways .
  • Apoptosis Induction : The compound has been associated with increased apoptotic markers in specific cell lines, indicating its potential as an anti-cancer agent .

Comparative Analysis with Related Compounds

The following table summarizes key differences between N6-Bu-dA and other related compounds:

CompoundStructure ModificationPrimary ActivityCellular Effects
N6-Monobutyryl cAMPButyryl at N6PKA ActivationIncreased Ca²⁺ signaling
Sodium ButyrateButyryl at C4HDAC InhibitionCell cycle arrest
N6-Methyl-2'-deoxyadenosineMethyl at N6Gene Expression RegulationMemory Formation

Case Studies

  • Neuronal Activity : In a study involving fear extinction training in mice, researchers found that the presence of m6dA was crucial for the expression of genes necessary for memory extinction . This highlights the potential role of nucleoside modifications like N6-Bu-dA in cognitive processes.
  • Cancer Research : Investigations into the effects of sodium butyrate on colorectal cancer cells have revealed that butyrate derivatives can induce apoptosis and inhibit proliferation through pathways that may also be activated by N6-Bu-dA .

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing N6-protected 2'-deoxyadenosine derivatives, and how can side reactions during protection be mitigated?

  • Methodological Answer : The N6 amine group in deoxyadenosine is highly reactive, requiring selective protection. Benzoyl chloride is commonly used, but it may promiscuously modify 3' and 5' hydroxyl groups, leading to unwanted byproducts . To address this, alternative protecting groups (e.g., butyryl) or sterically hindered reagents can reduce cross-reactivity. Post-synthesis characterization via <sup>1</sup>H/<sup>13</sup>C NMR is essential to confirm regioselectivity. Deprotection strategies (e.g., aqueous ammonia vs. methanolic K2CO3) must be optimized based on the stability of the protecting group .

Q. How does N6-monobutyryl modification influence the stability and hybridization properties of oligonucleotides compared to unmodified 2'-deoxyadenosine?

  • Methodological Answer : The butyryl group increases steric hindrance and hydrophobicity, potentially destabilizing duplex formation. Researchers should perform thermal denaturation (Tm) experiments to compare melting temperatures of modified vs. unmodified oligonucleotides. Additionally, molecular dynamics simulations can predict structural distortions caused by the bulky N6 substituent .

Q. What analytical techniques are most reliable for quantifying N6-monobutyryl-2'-deoxyadenosine 3' in complex biological matrices?

  • Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., <sup>13</sup>C/<sup>15</sup>N analogs) ensures specificity and accuracy. For oxidative lesions or degradation products, <sup>32</sup>P-postlabeling (as described for 2'-deoxyadenosine 3'-monophosphate) can detect trace adducts .

Advanced Research Questions

Q. How can N6-monobutyryl-2'-deoxyadenosine 3' be integrated into phosphoramidite chemistry for solid-phase DNA synthesis?

  • Methodological Answer : The 3'-hydroxyl must be converted to a phosphoramidite. Steps include:

  • Protection : Use levulinyl or 4-methoxytrityl (DMT) groups for 5'-OH protection .
  • Phosphitylation : React with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions (argon atmosphere) .
  • Validation : Confirm coupling efficiency via trityl assay and verify purity with reverse-phase HPLC .

Q. What mechanisms underlie the biological activity of N6-acylated deoxyadenosine derivatives in modulating innate immune pathways (e.g., STING/IRF3)?

  • Methodological Answer : N6 modifications may alter adenosine’s interaction with immune receptors. To test this:

  • In vitro models : Treat NK cells or macrophages with N6-monobutyryl-2'-deoxyadenosine 3' and quantify perforin/IFN-γ via ELISA or qPCR .
  • Pathway inhibition : Use siRNA knockdown of STING or IRF3 to confirm dependency .

Q. How do conflicting data on the deprotection efficiency of N6-butyryl groups under basic conditions arise, and how can reproducibility be improved?

  • Methodological Answer : Contradictions often stem from solvent polarity and temperature. For example:

  • Aqueous ammonia (25% v/v, 55°C) cleaves benzoyl groups within 4–6 hours but may require extended time for butyryl due to increased hydrophobicity .
  • Lithium diisopropylamide (LDA) at 0°C selectively deprotects hydroxyl groups while retaining N6-butyryl .
  • Recommendation : Standardize reaction conditions using kinetic studies (monitored by TLC or HPLC) .

Q. Key Research Considerations

  • Contradictions in Evidence : Benzoyl protection strategies () may not directly apply to butyryl due to steric differences.
  • Safety Protocols : Use P264+P280+P305+P351+P338 (gloves, ventilation, eye protection) when handling reactive intermediates .

Properties

InChI

InChI=1S/C14H18N5O6P.Na/c1-2-3-10(20)18-13-12-14(16-6-15-13)19(7-17-12)11-4-8-9(24-11)5-23-26(21,22)25-8;/h6-9,11H,2-5H2,1H3,(H,21,22)(H,15,16,18,20);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKPBOORPDEEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC4C(O3)COP(=O)(O4)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N5NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585230
Record name PUBCHEM_16219693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108347-96-2
Record name PUBCHEM_16219693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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